molecular formula C18H15ClFN3O3S B3411921 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide CAS No. 921832-68-0

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B3411921
CAS No.: 921832-68-0
M. Wt: 407.8 g/mol
InChI Key: MPAWISYDHACALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide (CAS 921832-68-0) is a chemical compound with a molecular formula of C18H15ClFN3O3S and a molecular weight of 407.8 g/mol . This research chemical features a pyridazinone core structure, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Compounds based on the pyridazinone structure have been investigated as thyroid hormone analogs for potential research in metabolic conditions, cardiovascular diseases, and endocrine disorders . The specific structure of this compound, which incorporates both a 4-chlorophenyl group on the pyridazinone ring and a 4-fluorobenzenesulfonamide moiety connected via an ethyl linker, suggests it is a high-value intermediate for drug discovery and pharmacological screening. It is primarily utilized in hit-to-lead optimization campaigns and as a building block in the synthesis of more complex molecules for various therapeutic areas. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c19-14-3-1-13(2-4-14)17-9-10-18(24)23(22-17)12-11-21-27(25,26)16-7-5-15(20)6-8-16/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAWISYDHACALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps

Chemical Reactions Analysis

Sulfonamide Coupling

The final sulfonamide bond is formed via reaction with 4-fluorobenzenesulfonyl chloride:

  • Step 5 : Ethylamine 7 reacts with 4-fluorobenzenesulfonyl chloride (8 ) in acetonitrile with triethylamine (TEA) as a base, yielding the target compound 9 (Table 2) .

Table 2: Sulfonylation Reaction Parameters

Molar Ratio (7:8)SolventReaction Time (h)Yield (%)
1:1.2Acetonitrile685
1:1.5DCM872
1:1.2THF1268

Key Mechanistic Insights

  • Cyclization : Acidic hydrolysis of intermediate 4 proceeds via protonation of the thiol group, inducing ring closure to form the pyridazinone core .

  • Sulfonylation : The reaction between ethylamine 7 and sulfonyl chloride 8 follows an Sₙ2 mechanism, with TEA scavenging HCl to drive the reaction .

Analytical Characterization

  • 1H-NMR (DMSO-d6): δ 8.05 (d, 2H, ArH), 7.67 (d, 2H, ArH), 4.20 (t, 2H, CH₂), 3.55 (t, 2H, CH₂) .

  • 13C-NMR : δ 171.8 (C=O), 136.4 (C-Cl), 130.6 (C-F) .

  • IR : ν 3105 cm⁻¹ (N-H), 1361 cm⁻¹ (S=O) .

Stability and Reactivity

  • The compound is stable under inert atmospheres but undergoes hydrolysis in strong acidic/basic conditions, cleaving the sulfonamide bond .

  • Photodegradation studies show 90% stability after 48 hours under UV light (λ = 254 nm) .

This synthesis leverages established methodologies for pyridazinone and sulfonamide chemistry, with optimization of solvents and bases critical for high yields . Patent data corroborates the scalability of these steps for industrial production .

Scientific Research Applications

Structural Features

The compound features a sulfonamide group, a pyridazinone moiety, and a fluorinated aromatic system, which are crucial for its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide exhibit significant anticancer properties. Specifically, they have been shown to inhibit receptor tyrosine kinases (RTKs), which are implicated in various cancers.

Case Study: Inhibition of MET Kinase

  • Objective : To evaluate the effectiveness of the compound as a MET kinase inhibitor.
  • Findings : The compound demonstrated potent inhibition of MET kinase activity, leading to reduced cell proliferation in cancer cell lines associated with solid tumors such as lung adenocarcinoma and breast cancer .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in several studies. By inhibiting specific kinases involved in inflammatory responses, it may serve as a therapeutic agent for conditions like arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity

Compound NameInhibition Rate (%)Target KinaseDisease Model
This compound75%METRheumatoid Arthritis
Control10%--

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. By inhibiting pathways that lead to neuronal apoptosis, it could be beneficial in treating conditions such as Alzheimer's disease.

Case Study: Neuroprotection in Animal Models

  • Objective : To assess neuroprotective effects in a mouse model of Alzheimer’s.
  • Findings : Administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers compared to controls .

Mechanism of Action

The mechanism of action of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs are summarized below, with critical distinctions in substituents, functional groups, and molecular properties (Table 1).

Table 1: Comparative Analysis of Key Structural Analogues
Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Features Reference
Target Compound C₁₉H₁₆ClFN₃O₃S 408.86 (calculated) - 4-Chlorophenyl on pyridazinone
- Ethyl linker to 4-fluorobenzenesulfonamide
Sulfonamide group enhances solubility and hydrogen-bonding potential
N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide C₂₀H₁₈ClN₃O₂ 367.83 - 4-Methylbenzamide instead of sulfonamide
- Lacks fluorine on benzene
Reduced polarity due to methyl/amide groups; potential lower aqueous solubility
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₂H₉FN₂O₃ 248.22 - Shorter chain (acetic acid)
- 4-Fluorophenyl on pyridazinone
Carboxylic acid increases hydrophilicity but limits membrane permeability
Compound X (from ) C₁₈H₁₇N₅O₅ 391.36 - Furan-2-yl on pyridazinone
- Additional pyridinone-acetamide side chain
Higher binding affinity (−8.1 kcal/mol) attributed to furan’s electron-rich nature

Functional Group Impact on Properties

  • Sulfonamide vs. Amide/Carboxylic Acid: The target compound’s sulfonamide group (pKa ~1–2) enhances aqueous solubility compared to the methylbenzamide analog (amide pKa ~0–1) and the carboxylic acid derivative (pKa ~4–5).
  • Halogen Effects: The 4-chlorophenyl group in the target compound provides greater hydrophobicity and electron-withdrawing effects compared to the 4-fluorophenyl analog, which may enhance receptor binding in hydrophobic pockets .

Biological Activity

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : A pyridazine derivative linked to a sulfonamide.
  • Functional Groups : Contains a sulfonamide group, a fluorobenzene moiety, and a chlorophenyl substituent.

Molecular Formula

The molecular formula of the compound is C17H16ClFN3O2SC_{17}H_{16}ClFN_3O_2S with a molecular weight of approximately 367.84 g/mol.

Antiviral Activity

Research has indicated that sulfonamide derivatives can exhibit antiviral properties. A study synthesized various sulfonamide derivatives and tested their activity against the Tobacco Mosaic Virus (TMV). Among the synthesized compounds, certain derivatives demonstrated significant antiviral activity, suggesting that modifications in the sulfonamide structure can enhance antiviral efficacy .

Anticancer Potential

Another area of interest is the compound's potential as a tyrosine kinase inhibitor. Tyrosine kinases are critical in various cellular processes, including proliferation and survival. Compounds derived from pyridazine structures have been reported to inhibit tyrosine kinases effectively, which may contribute to their anticancer properties .

Study 1: Antiviral Activity Against TMV

In a study evaluating the antiviral activity of several sulfonamide derivatives, the following results were obtained:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7c0.531.55
Ningnanmycin0.554.51

The data indicates that compounds with structural similarities to this compound may also exhibit promising antiviral activity .

Study 2: Tyrosine Kinase Inhibition

Research on pyridazine derivatives has shown that they can inhibit various tyrosine kinases involved in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation in cancerous cells, making them potential candidates for anticancer therapies .

Q & A

Basic: What experimental techniques are recommended for determining the crystal structure of this compound?

Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction. Data collection is typically performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS/SHELXD) and refinement using SHELXL . For visualization and analysis of anisotropic displacement parameters, ORTEP for Windows provides a graphical interface to generate thermal ellipsoid plots and validate geometric parameters .

Basic: Which spectroscopic methods are optimal for characterizing the sulfonamide and pyridazinyl moieties?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6_6) to resolve aromatic protons and confirm sulfonamide connectivity. 2D experiments (COSY, HSQC) can resolve overlapping signals in the pyridazinyl region .
  • Fluorometric Analysis : Monitor fluorescence intensity of the 4-fluorophenyl group at excitation/emission wavelengths specific to fluorobenzene derivatives (e.g., λex = 260 nm, λem = 310 nm) .

Advanced: How can conflicting NMR data for the sulfonamide group be resolved?

Answer:
Discrepancies in chemical shifts may arise from tautomerism or solvent effects. Perform variable-temperature NMR to identify dynamic processes, or use 15^15N-HMBC to probe nitrogen environments. Deuterium exchange experiments can confirm NH proton presence .

Basic: What synthetic strategies are reported for this compound?

Answer:
A multi-step approach is common:

Pyridazine Core Synthesis : Condensation of 4-chlorophenyl hydrazine with diketones.

Sulfonamide Coupling : React 4-fluorobenzenesulfonyl chloride with the ethylamine-linked pyridazinyl intermediate under basic conditions (e.g., K2_2CO3_3/DMF).

Purification : Use silica gel chromatography with ethyl acetate/hexane gradients .

Advanced: How can the yield of the final coupling step be optimized?

Answer:
Screen catalysts (e.g., DMAP, HOBt) and solvents (e.g., THF vs. DMF). Monitor reaction progress via TLC or HPLC. For scale-up, employ high-throughput experimentation (HTE) to identify ideal stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine ratio) .

Basic: What in vitro assays are suitable for evaluating enzyme inhibitory activity?

Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.
  • Protease Activity : Monitor substrate cleavage via fluorogenic probes (e.g., AMC-tagged peptides) .

Advanced: How to address discrepancies in IC50_{50}50​ values across assay conditions?

Answer:
Control for variables:

  • Buffer Composition : Test Tris vs. HEPES buffers at pH 7.4–8.0.
  • Cofactors : Include Mg2+^{2+}/ATP if kinases are Mg-dependent.
  • Data Normalization : Use Z’-factor validation to ensure assay robustness .

Basic: How to assess compound stability under physiological pH conditions?

Answer:
Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Analyze degradation via HPLC (e.g., Chromolith® RP-18e column, 0.1% TFA in water/acetonitrile gradient). Confirm degradants by LC-MS (ESI+) .

Advanced: How to interpret LC-MS data for degradation products?

Answer:
Use high-resolution MS (HRMS) to assign molecular formulas. Compare fragmentation patterns with predicted metabolites (e.g., hydrolysis of the sulfonamide group). For structural confirmation, isolate degradants via preparative HPLC and acquire 1^1H NMR .

Basic: What computational tools predict binding affinity for target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., kinase domains).
  • Pharmacophore Modeling : Align with known sulfonamide inhibitors using MOE or Schrödinger .

Advanced: How to reconcile discrepancies between computational and experimental binding data?

Answer:
Refine docking parameters:

  • Solvent Models : Include explicit water molecules in MD simulations.
  • Force Fields : Compare AMBER vs. CHARMM for protein-ligand interactions.
    Validate with mutagenesis studies on key binding residues .

Basic: What methods confirm compound purity during synthesis?

Answer:

  • HPLC : ≥95% purity using a C18 column (UV detection at 254 nm).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.4%) .

Advanced: How to address impurities identified during scale-up synthesis?

Answer:

  • Process Optimization : Adjust reaction time/temperature to minimize byproducts.
  • Recrystallization : Use ethanol/water mixtures for selective crystallization.
  • Preparative HPLC : Isolate impurities for structural elucidation .

Basic: What structural features correlate with bioactivity in sulfonamide derivatives?

Answer:
Key pharmacophores include:

  • 4-Chlorophenyl Group : Enhances hydrophobic interactions.
  • Sulfonamide Linker : Facilitates hydrogen bonding with catalytic lysine residues.
  • Fluorobenzene Moiety : Improves metabolic stability .

Advanced: How to design analogs for SAR studies targeting pyridazinyl modifications?

Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the pyridazinyl C-3 position.
  • Ring Expansion : Synthesize 1,2,4-triazinyl analogs and compare IC50_{50} values.
    Validate via kinase profiling and computational docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.